

XL019 Profile & Key Quantitative Data

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Compound Focus: XL019

CAS No.: 945755-56-6

Cat. No.: S548087

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XL019 is a potent, selective, and orally active inhibitor of Janus Kinase 2 (JAK2). The tables below summarize its core biochemical and cellular activity.

Table 1: Selectivity Profile of XL019 [1] [2]

Target	IC ₅₀ (nM)	Selectivity (vs. JAK2)
JAK2	2.2 - 2.3	1x
JAK1	134.3	~61-fold
JAK3	214.2	~97-fold
TYK2	≥134	≥60-fold

Table 2: Anti-proliferative Activity of XL019 in Human Cancer Cell Lines (72-hour MTT assay) [2]

Cell Line	Cancer Type	IC ₅₀ (μM)
HCT-116	Colorectal Carcinoma	7.34
MDA-MB-231	Breast Adenocarcinoma (Triple-Negative)	9.67
PC-3	Prostate Adenocarcinoma	14.9

Cell Line	Cancer Type	IC ₅₀ (μM)
MCF7	Breast Adenocarcinoma	27.2

Proposed Experimental Protocols

While exact protocols from primary literature are scarce, the following methods can be applied based on standard laboratory practice and the context from search results.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is based on the methodology used to generate the IC₅₀ values in [2].

- **Principle:** Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- **Materials:**
 - Cell lines of interest (e.g., HCT-116, MCF7).
 - **XL019:** Prepare a 10 mM stock solution in DMSO. Store at -20°C [2].
 - Complete cell culture medium.
 - MTT reagent (e.g., 5 mg/mL in PBS).
 - Lysis buffer: SDS-HCl solution or DMSO.
 - 96-well flat-bottom tissue culture plates.
 - Microplate reader.
- **Procedure:**
 - **Cell Seeding:** Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 μL of complete medium. Allow cells to adhere overnight.
 - **Compound Treatment:** The next day, prepare serial dilutions of **XL019** in culture medium to cover a desired concentration range (e.g., 0.1 μM to 100 μM). Add 100 μL of each dilution to the wells. Include a vehicle control (DMSO at the same concentration as in drug treatments) and a blank (medium only). Treat for 72 hours [2].
 - **MTT Incubation:** After 72 hours, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
 - **Solubilization:** Carefully remove the medium and add 150 μL of lysis buffer (e.g., DMSO) to each well to dissolve the formed formazan crystals.
 - **Absorbance Measurement:** Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Graph the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

JAK2/STAT Signaling Inhibition Assay

This protocol assesses the on-target effect of **XL019**.

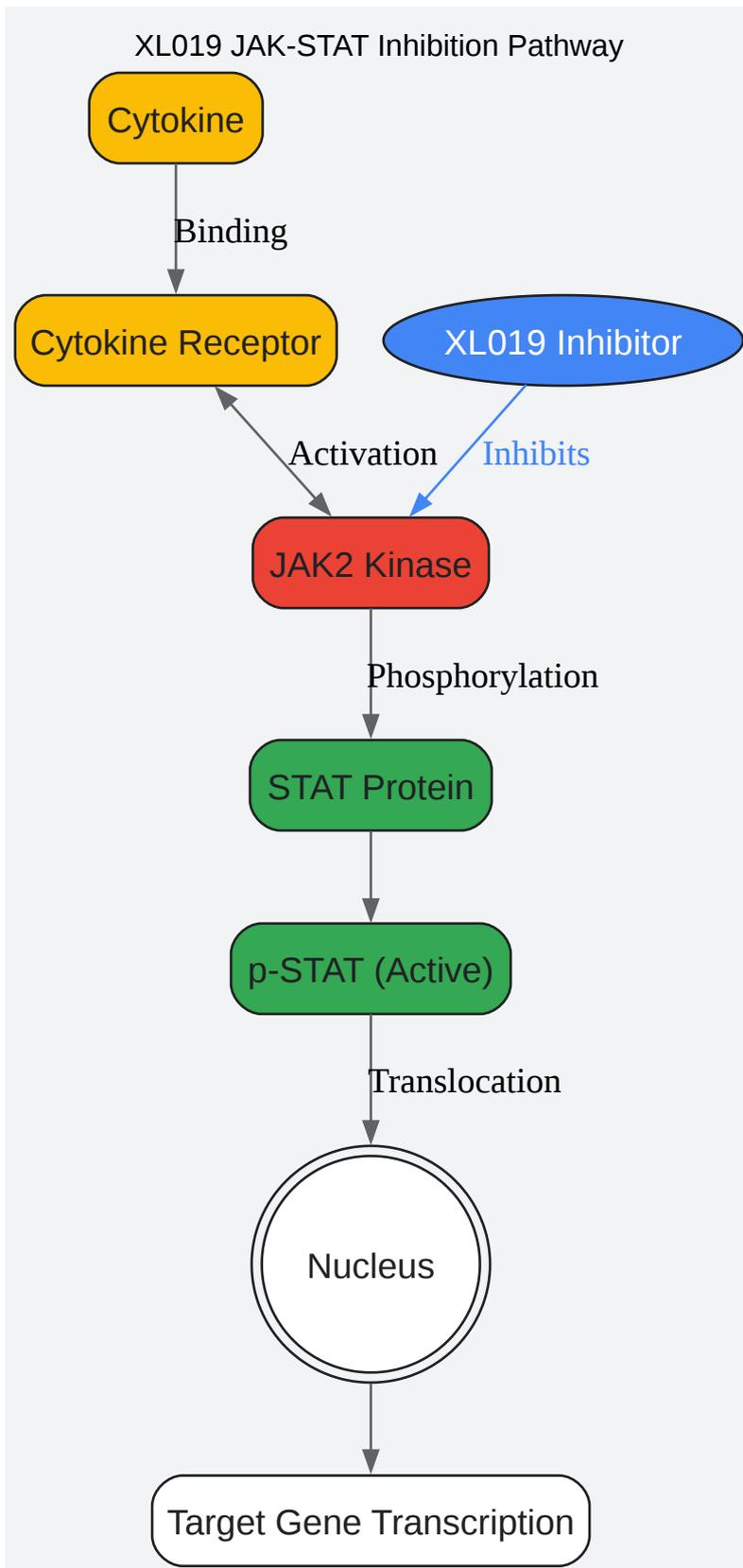
- **Principle:** **XL019** inhibits JAK2 auto-phosphorylation and subsequent phosphorylation of its downstream substrates, STAT3 and STAT5. This can be detected by western blotting [2].
- **Materials:**
 - Cell lines (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation).
 - **XL019**.
 - Lysis RIPA buffer with protease and phosphatase inhibitors.
 - Antibodies: Anti-phospho-JAK2 (Tyr1007/1008), anti-total-JAK2, anti-phospho-STAT3 (Tyr705), anti-phospho-STAT5 (Tyr694), and corresponding total antibodies.
 - Western blotting equipment.
- **Procedure:**
 - **Cell Treatment:** Seed cells and allow them to adhere. Treat cells with a range of **XL019** concentrations (e.g., based on the IC₅₀ from proliferation assays) for a duration typically between 2 to 24 hours.
 - **Protein Extraction:** Lyse cells on ice using RIPA buffer. Centrifuge lysates and collect the supernatant.
 - **Protein Quantification and Electrophoresis:** Determine protein concentration. Separate equal amounts of protein by SDS-PAGE.
 - **Membrane Transfer and Blocking:** Transfer proteins to a PVDF membrane and block with 5% BSA or non-fat milk.
 - **Antibody Incubation:** Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. This should include both phospho-specific and total protein antibodies. The next day, incubate with appropriate HRP-conjugated secondary antibodies.
 - **Detection:** Visualize the protein bands using enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in phospho-protein levels without changes in total protein indicates successful target inhibition.

Visualizing the Mechanism and Workflow

The following diagrams, generated with Graphviz, illustrate the proposed mechanism of action and a generalized experimental workflow.

Diagram 1: **XL019** Inhibits the JAK-STAT Signaling Pathway

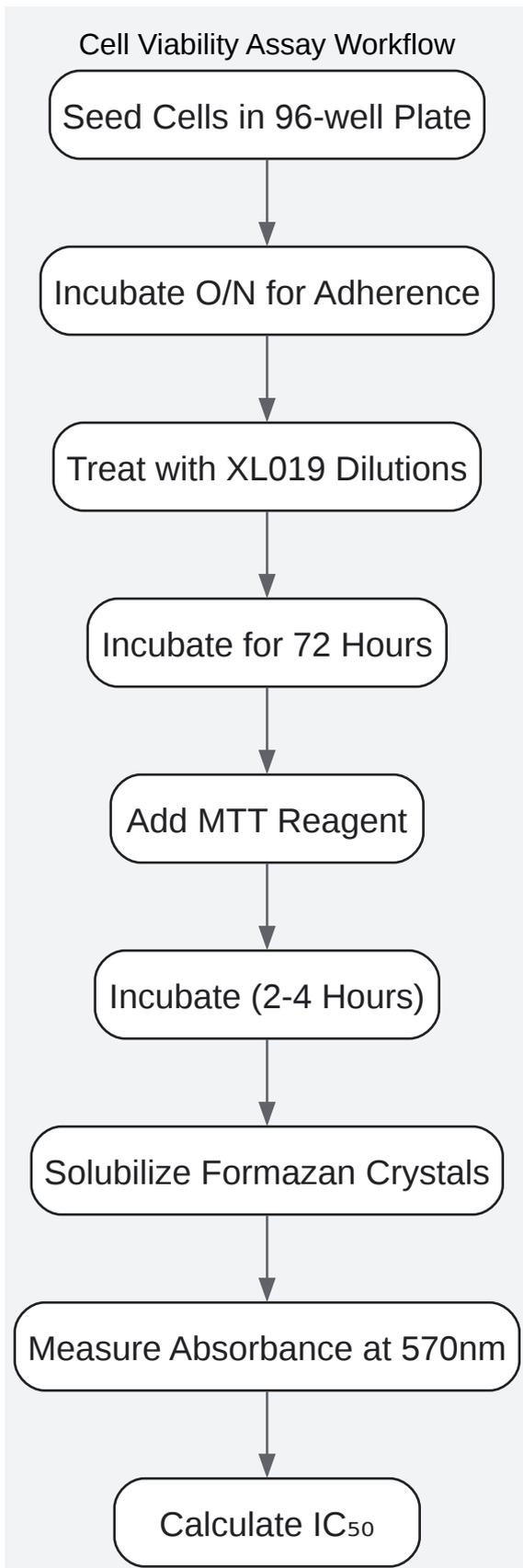
This diagram illustrates how **XL019** targets the JAK2 kinase within the cytokine signaling pathway.



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Diagram 2: Cell Proliferation & Viability Assay Workflow

This flowchart outlines the key steps in a standard MTT-based cell viability assay following treatment with **XL019**.



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Important Notes for Researchers

- **Clinical Trial Toxicity:** Be aware that a phase I clinical trial of **XL019** in patients with myelofibrosis was terminated due to dose-limiting neurotoxicity (both central and peripheral). This is a critical consideration for any potential translational development [1].
- **Solubility and Formulation:** **XL019** has limited aqueous solubility. For in vitro studies, it is typically reconstituted in DMSO. For in vivo studies, specific formulation protocols using co-solvents like PEG300 and Tween-80 are required [2].
- **Potential Repurposing:** Emerging preclinical research suggests that JAK2 inhibitors like **XL019** may have applications beyond oncology, such as in modulating mitochondrial function in brown adipocytes for obesity-related diseases [3] or in overcoming P-glycoprotein-mediated multidrug resistance in cancer cells [4].

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References

1. Phase I evaluation of XL019, an oral, potent, and selective ... [pmc.ncbi.nlm.nih.gov]
2. XL019 | JAK2 Inhibitor [medchemexpress.com]
3. Epigenetic drug (XL019) JAK2 inhibitor increases ... [sciencedirect.com]
4. Co-treatment of Low Dose Pacritinib, a Phase III Jak2 ... [ar.iiarjournals.org]

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